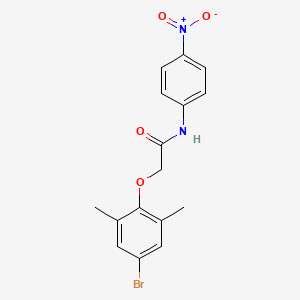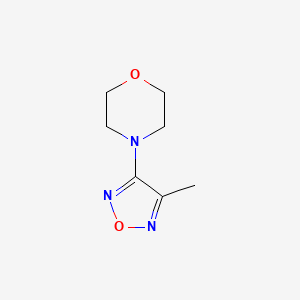
2-(4-bromo-2,6-dimethylphenoxy)-N-(4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2,6-dimethylphenoxy)-N-(4-nitrophenyl)acetamide, commonly known as BMDP, is a research chemical that belongs to the cathinone class. It has gained popularity in the scientific community due to its potential applications in various research studies. BMDP is a derivative of the well-known compound, methamphetamine, and has been synthesized using different methods.
Mécanisme D'action
The exact mechanism of action of BMDP is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in their levels in the brain. This increase in neurotransmitter levels is responsible for the psychostimulant effects of BMDP.
Biochemical and physiological effects:
BMDP has been found to cause a wide range of biochemical and physiological effects in animal studies. It has been shown to increase locomotor activity, induce hyperthermia, and cause an increase in heart rate and blood pressure. BMDP has also been found to increase the levels of dopamine and norepinephrine in the brain, leading to an increase in their release.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BMDP in lab experiments is its ability to mimic the effects of methamphetamine, making it a potential candidate for studying the mechanisms of action of psychostimulants. However, one of the limitations of using BMDP is the lack of information on its long-term effects and potential toxicity.
Orientations Futures
There are several future directions for research on BMDP. One potential area of research is to investigate the long-term effects and potential toxicity of BMDP. Another area of research is to study the effects of BMDP on different neurotransmitter systems in the brain. Additionally, future research could focus on developing new derivatives of BMDP with improved pharmacological properties.
Méthodes De Synthèse
BMDP can be synthesized using different methods, including the reductive amination of 2,6-dimethyl-4-bromoanisole with 4-nitrobenzaldehyde followed by acetylation. Another method involves the reaction of 2,6-dimethyl-4-bromoanisole with 4-nitrophenylacetic acid in the presence of a coupling agent such as EDC and DMAP.
Applications De Recherche Scientifique
BMDP has been extensively studied for its potential applications in various research studies. It has been found to exhibit psychostimulant effects similar to those of methamphetamine, making it a potential candidate for studying the mechanisms of action of psychostimulants. BMDP has also been used as a reference compound in forensic toxicology studies to identify and quantify similar compounds.
Propriétés
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-10-7-12(17)8-11(2)16(10)23-9-15(20)18-13-3-5-14(6-4-13)19(21)22/h3-8H,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKVWTCBRFKKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-(4-nitrophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dichlorophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate](/img/structure/B5234129.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-furamide](/img/structure/B5234133.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5234149.png)

![1-(4-chlorophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B5234158.png)
![1-acetyl-N-[2-(4-methoxyphenyl)ethyl]-5-indolinesulfonamide](/img/structure/B5234166.png)
![1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(diphenylmethyl)piperazine](/img/structure/B5234175.png)
![N-{2-[(2-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B5234185.png)


![3-allyl-5-{[5-(2,4-dichloro-5-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5234200.png)
![2-[1-(2-cyanoethyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5234205.png)
![2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5234212.png)
